

Application Note: Purification of Diallylamine by Fractional Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallylamine*

Cat. No.: B093489

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction **Diallylamine** ($C_6H_{11}N$) is a crucial secondary amine used in various industrial and pharmaceutical syntheses, including the production of polymers, corrosion inhibitors, and as an intermediate in drug manufacturing.^[1] The purity of **diallylamine** is critical for these applications, as impurities can lead to undesirable side reactions, affect polymer properties, or introduce toxicological risks in pharmaceutical products. Common impurities often include monoallylamine, triallylamine, and residual water from the synthesis process.^[2]

Fractional distillation is a highly effective technique for purifying **diallylamine**, leveraging the differences in boiling points between the target compound and its common impurities.^{[3][4][5]} This document provides a comprehensive protocol for the purification of **diallylamine** using laboratory-scale fractional distillation, including safety precautions, detailed procedures, and methods for purity assessment.

Physicochemical and Safety Data

A thorough understanding of the physical properties and hazards associated with **diallylamine** is essential before beginning any experimental work.

Data Presentation

The quantitative data for **diallylamine** and related compounds are summarized in the tables below.

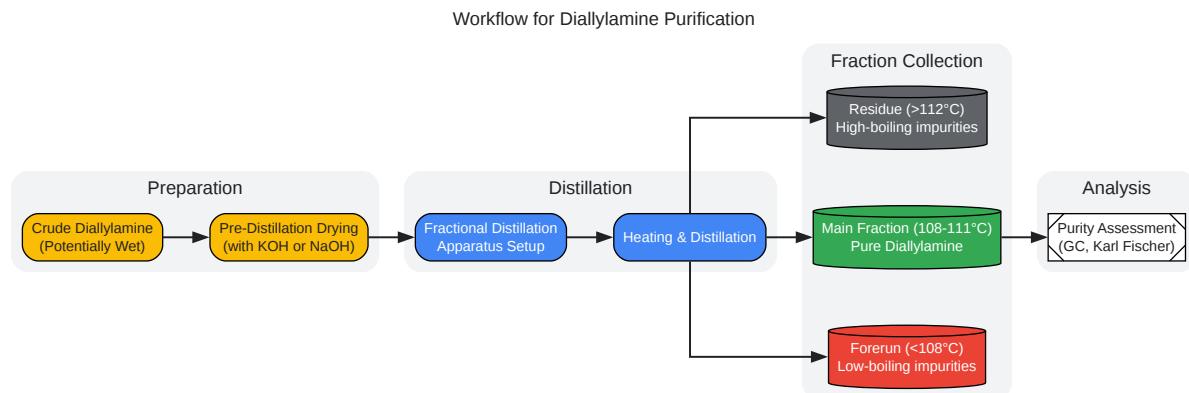
Table 1: Physicochemical Properties of **Diallylamine**

Property	Value	Reference(s)
CAS Number	124-02-7	[6] [7]
Molecular Formula	C ₆ H ₁₁ N	[7] [8]
Molecular Weight	97.16 g/mol	[8] [9]
Appearance	Colorless to yellow liquid	[1] [9]
Odor	Disagreeable, ammonia-like	[1] [9]
Boiling Point	111-112 °C (at 1013 hPa)	[1] [6] [7]
Melting Point	-88 °C	[1] [7] [8]
Density	0.787 - 0.79 g/mL (at 20-25 °C)	[6] [7]
Refractive Index	n _{20/D} 1.440	[1] [7]
Flash Point	11 °C (51.8 °F)	[6]

| Solubility | Soluble in water, alcohol, ether |[\[1\]](#) |Table 2: Boiling Points of **Diallylamine** and Potential Impurities

Compound	Boiling Point (°C at 1 atm)	Significance
Allylamine	55 - 58	Common low-boiling impurity from synthesis. [2]
Water	100	Can be present from synthesis or absorption.
Diallylamine	111 - 112	Target Compound

| Triallylamine | 150 - 151 | Common high-boiling impurity from synthesis.[\[2\]](#) |


The significant difference in boiling points makes fractional distillation the ideal purification method.[\[3\]](#)

Safety Precautions **Diallylamine** is a hazardous substance and must be handled with extreme care.[6][9][10]

- Toxicity and Corrosivity: **Diallylamine** is toxic if it comes into contact with skin, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[6][9][10]
- Flammability: It is a highly flammable liquid and vapor.[6][10] Vapors can form explosive mixtures with air.[10]
- Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[11][12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, splash goggles, and a face shield.[12] A respirator with a suitable filter (e.g., type ABEK) may be necessary for handling larger quantities.
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10][11][12] Use explosion-proof electrical equipment.[10] Ensure fire-extinguishing media (e.g., CO₂, dry chemical, foam) are readily available.[12]
- Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of electrostatic charge.[10][11][12]

Experimental Workflow

The overall process for the purification of **diallylamine** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for **Diallylamine** Purification by Fractional Distillation.

Experimental Protocol

This protocol is divided into three main stages: pre-distillation drying, fractional distillation, and purity assessment.

3.1. Materials and Equipment

- Chemicals:
 - Crude **diallylamine**
 - Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets (for drying)
 - Boiling chips or magnetic stir bar

- Glassware & Equipment:
 - Round-bottom flask (distilling flask)
 - Fractionating column (e.g., Vigreux or packed column)
 - Distillation head with thermometer adapter
 - Thermometer (-10 to 150 °C range)
 - Condenser (Liebig or Allihn)
 - Receiving flasks (multiple, appropriately sized)
 - Heating mantle with a variable controller
 - Lab jack and clamps
 - Tubing for condenser water
 - Gas chromatograph (GC) for purity analysis
 - Karl Fischer titrator for water content analysis

3.2. Protocol Part A: Pre-Distillation Drying

If the crude **diallylamine** contains a significant amount of water (e.g., from a synthesis workup), it must be dried prior to distillation to prevent the formation of azeotropes and ensure efficient separation.[\[2\]](#)

- Place the crude **diallylamine** in a suitable flask.
- While cooling the flask in an ice bath, slowly add solid potassium hydroxide (KOH) pellets in portions.[\[2\]](#) The amount should be roughly half the estimated weight of water.[\[2\]](#) This is an exothermic process.
- Allow the mixture to stand for several hours (or overnight) with occasional swirling. The **diallylamine** will form a separate layer above the aqueous KOH solution.

- Carefully decant or separate the upper **diallylamine** layer into a clean, dry flask containing fresh, crushed NaOH pellets for final drying.[2]
- Allow the amine to stand over the NaOH for at least 4-6 hours before proceeding to distillation.

3.3. Protocol Part B: Fractional Distillation

- Apparatus Setup:
 - Assemble the fractional distillation apparatus inside a chemical fume hood as shown in standard laboratory guides.[5]
 - Place the dried, crude **diallylamine** into the round-bottom distilling flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
 - Connect the fractionating column to the flask and the distillation head to the column. Ensure all joints are securely sealed.
 - Place the thermometer bulb just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]
 - Connect the condenser to a cold water source (water in at the bottom, out at the top) and position a receiving flask at the outlet.
- Distillation Procedure:
 - Begin heating the distilling flask gently using the heating mantle.
 - Observe as a ring of condensate slowly rises through the fractionating column.[5] Adjust the heating rate to maintain a slow and steady ascent.
 - Collect the Forerun: Collect the initial distillate that comes over at temperatures below the target boiling point (i.e., <108 °C). This fraction will contain volatile impurities such as residual allylamine.
 - Collect the Main Fraction: When the temperature stabilizes at the boiling point of **diallylamine** (approx. 108-111 °C), switch to a clean, pre-weighed receiving flask.[2]

Collect the distillate while the temperature remains constant in this range. A steady distillation rate of 1-2 drops per second is ideal for good separation.

- Stop the Distillation: If the temperature drops or rises significantly above 112 °C, stop the distillation. The material remaining in the distilling flask is the high-boiling residue, likely containing triallylamine.
- Allow the apparatus to cool completely before disassembling.

3.4. Purity Assessment

The purity of the collected main fraction should be confirmed using analytical techniques.

- Gas Chromatography (GC): Analyze the purified sample to determine its percentage purity and identify any remaining impurities.[13][14]
- Karl Fischer Titration: Determine the residual water content in the purified **diallylamine** to ensure it meets required specifications.[14]

Table 3: Recommended Distillation Parameters

Parameter	Value	Notes
Pressure	Atmospheric (~1013 hPa)	Diallylamine's boiling point is suitable for atmospheric distillation.[15]
Heating Mantle Temp.	~130-140 °C	Should be set 20-30 °C above the liquid's boiling point.[15]
Forerun Collection	< 108 °C	Discard this fraction.
Main Fraction Collection	108 - 111 °C	This is the purified product.[2]

| Desired Purity | > 99% | Achievable with careful fractional distillation.[14] |

Conclusion

Fractional distillation is a robust and reliable method for the purification of **diallylamine** to a high degree of purity (>99%). By carefully controlling the distillation parameters and taking appropriate safety precautions, researchers can obtain material suitable for demanding applications in research and development. Post-purification analysis by GC and Karl Fischer titration is essential to verify the final purity and water content of the product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diallylamine CAS#: 124-02-7 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Purification [chem.rochester.edu]
- 6. Diallylamine CAS 124-02-7 | 803521 [merckmillipore.com]
- 7. 124-02-7 CAS MSDS (Diallylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICSC 0866 - DIALLYLAMINE [inchem.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diallylamine synthesis - chemicalbook [chemicalbook.com]
- 15. How To [chem.rochester.edu]

- To cite this document: BenchChem. [Application Note: Purification of Diallylamine by Fractional Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093489#purification-of-diallylamine-by-distillation\]](https://www.benchchem.com/product/b093489#purification-of-diallylamine-by-distillation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com